molecular formula C24H18ClFO3 B14958878 3-benzyl-7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one

3-benzyl-7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one

Cat. No.: B14958878
M. Wt: 408.8 g/mol
InChI Key: BQFFAVZBEXTDEN-UHFFFAOYSA-N
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Description

3-benzyl-7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common method involves the use of 2-chloro-6-fluorobenzyl chloride as an alkylating agent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromyl chloride, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

3-benzyl-7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one is unique due to its specific substitution pattern and the presence of both chloro and fluoro substituents on the benzyl group. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H18ClFO3

Molecular Weight

408.8 g/mol

IUPAC Name

3-benzyl-7-[(2-chloro-6-fluorophenyl)methoxy]-4-methylchromen-2-one

InChI

InChI=1S/C24H18ClFO3/c1-15-18-11-10-17(28-14-20-21(25)8-5-9-22(20)26)13-23(18)29-24(27)19(15)12-16-6-3-2-4-7-16/h2-11,13H,12,14H2,1H3

InChI Key

BQFFAVZBEXTDEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=C(C=CC=C3Cl)F)CC4=CC=CC=C4

Origin of Product

United States

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